molecular formula C21H31N3O3 B5306451 2-(3-oxo-1-propan-2-ylpiperazin-2-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide

2-(3-oxo-1-propan-2-ylpiperazin-2-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide

Cat. No.: B5306451
M. Wt: 373.5 g/mol
InChI Key: DZWCURQWEDJGKJ-UHFFFAOYSA-N
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Description

2-(3-oxo-1-propan-2-ylpiperazin-2-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide is a complex organic compound that features a piperazine ring, an oxane ring, and an acetamide group

Properties

IUPAC Name

2-(3-oxo-1-propan-2-ylpiperazin-2-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-16(2)24-11-10-22-20(26)18(24)14-19(25)23-15-21(8-12-27-13-9-21)17-6-4-3-5-7-17/h3-7,16,18H,8-15H2,1-2H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWCURQWEDJGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCNC(=O)C1CC(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-oxo-1-propan-2-ylpiperazin-2-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperazine ring, followed by the introduction of the oxane ring and the acetamide group. Common reagents used in these reactions include alkyl halides, amines, and acyl chlorides. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or sulfonates.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(3-oxo-1-propan-2-ylpiperazin-2-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, possibly acting as an enzyme inhibitor or receptor modulator.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or mechanical strength.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 2-(3-oxo-1-propan-2-ylpiperazin-2-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-(3-oxo-1-propan-2-ylpiperazin-2-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide include:

    3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propanenitrile: This compound also features a piperazine ring and an oxo group, but with different substituents.

    1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives: These compounds have a piperazine ring and are studied for their potential as selective serotonin reuptake inhibitors (SSRIs).

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